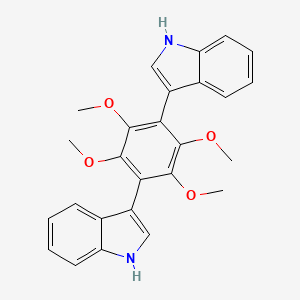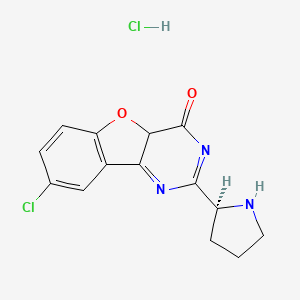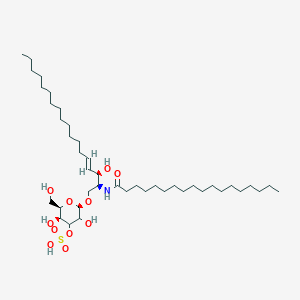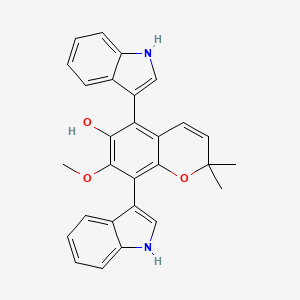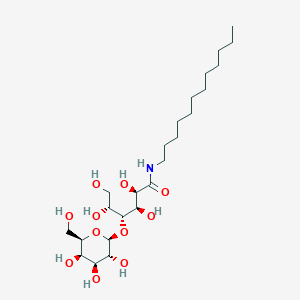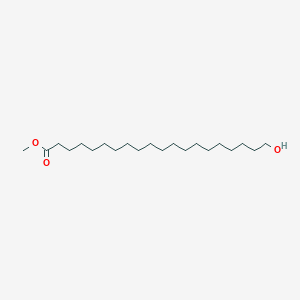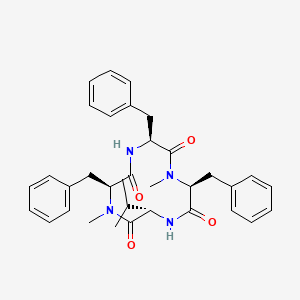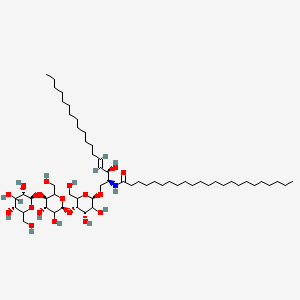![molecular formula C36H71NO3 B3026381 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide CAS No. 2011762-82-4](/img/structure/B3026381.png)
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide
Vue d'ensemble
Description
“N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide” is a chemical compound. It is offered by Benchchem for CAS No. 34227-73-1. It is also related to the compound “N-[(1S,2R,3E)-1-(Hydroxymethyl)-2-hydroxy-3-icocenyl]hexadecanamide” as per Mol-Instincts .
Molecular Structure Analysis
The molecular structure of this compound is complex. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . The molecular formula is C36H61N5O6, and the molecular weight is 659.9 .Applications De Recherche Scientifique
Cancer Progression and Prognostic Markers
Ceramide synthases (CERSes), also known as longevity assurance (LASS) genes, play crucial roles in cancer progression. The CERS family consists of six members: CERS1, CERS2, CERS3, CERS4, CERS5, and CERS6. These enzymes are involved in the de novo pathway of ceramide synthesis, where they N-acylate dihydrosphingosine to form dihydroceramide, which is then converted to ceramide .
- CERS1 and ER Stress : CERS1, mainly associated with ER stress and the PI3K/AKT pathway, synthesizes C18-ceramide. This specific ceramide type has implications in hypophysoma, head and neck squamous cell carcinoma (HNSCC), and prostate cancer. Drugs promoting CERS1 expression and C18-ceramide production may be potential therapeutic options .
Internal Standard for Quantification
C18 Ceramide-d3 (d18:1/18:0-d3) serves as an internal standard for quantifying C18 Ceramide (d18:1/18:0). Researchers use it in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analyses. C18 Ceramide is an endogenous bioactive sphingolipid .
Mécanisme D'action
Target of Action
C18-Ceramide-d3, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family .
Mode of Action
C18-Ceramide-d3 interacts with its targets, the CerS, altering metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation . This interaction results in changes in the function of the cell, such as inducing cell growth inhibition and apoptosis .
Biochemical Pathways
C18-Ceramide-d3 is involved in the sphingolipid synthesis pathway . Ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .
Pharmacokinetics
It is known that ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols, and fatty acids through a de novo pathway, a sphingomyelin (sm) hydrolysis pathway, and a catabolic pathway .
Result of Action
The molecular and cellular effects of C18-Ceramide-d3’s action include the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specifically, increased levels of C18-Ceramide-d3 have been associated with poorer overall survival in individuals with metastatic castration-resistant prostate cancer .
Action Environment
The action, efficacy, and stability of C18-Ceramide-d3 can be influenced by environmental factors. For instance, vitamin D supplementation has been shown to significantly enhance plasma C18-Ceramide-d3 levels in patients with Type 2 Diabetes . This suggests that dietary factors and supplements can influence the levels and activity of C18-Ceramide-d3 in the body.
Propriétés
IUPAC Name |
18,18,18-trideuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-MOZMBTNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



